α-Bromo Ketone vs. α-Chloro Ketone PTP Inhibitory Potency – Class-Level SAR
Structure-activity relationship studies on α-haloacetophenone derivatives demonstrate that α-bromo ketones are substantially more potent inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B than their α-chloro counterparts [1]. The benchmark α-bromoacetophenone PTP inhibitor displays a Ki of 42 μM against PTP1B with a kinact/KI of 1.4 × 10⁴ M⁻¹ min⁻¹ . While direct IC50 data for the target compound against purified PTPs is not yet publicly reported, the well-established bromide-over-chloride potency advantage directly predicts that 1-bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one will exhibit stronger PTP inhibition than its 1-chloro analog (1-chloro-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one).
| Evidence Dimension | PTP1B inhibition potency (Ki) of α-haloacetophenone scaffold |
|---|---|
| Target Compound Data | α-Bromoacetophenone class: Ki = 42 μM (PTP Inhibitor I benchmark); bromides reported as 'much more potent than the corresponding chlorides' [1] |
| Comparator Or Baseline | α-Chloroacetophenone analogs: substantially reduced potency relative to bromides (qualitative SAR, quantitative values not reported for direct Cl-analog) |
| Quantified Difference | Bromides >> Chlorides in PTP inhibition (exact fold-change not reported; class-level trend confirmed across multiple derivatives) [1] |
| Conditions | In vitro enzyme inhibition assay; SHP-1 and PTP1B catalytic domains; pNPP substrate; preincubation followed by substrate addition |
Why This Matters
For research groups developing covalent PTP probes, the α-bromo ketone warhead provides a validated potency advantage over α-chloro analogs, directly influencing the decision to procure the bromo congener rather than the cheaper but less active chloro variant.
- [1] Arabaci, G., Yi, T., Fu, H., Porter, M. E., Beebe, K. D., & Pei, D. (2002). α-Bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 12(21), 3047–3050. PMID: 12372498. View Source
